3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
CAS No.:
Cat. No.: VC18272677
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| Standard InChI | InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2 |
| Standard InChI Key | SMIFFLJMZAMHAN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=NOC(=N2)CCCN |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, reflects its three-component architecture:
-
Tetrahydro-2H-pyran-4-yl: A six-membered oxygen-containing heterocycle in chair conformation, providing stereoelectronic stabilization.
-
1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
-
Propan-1-amine: A three-carbon alkyl chain terminating in a primary amine, enhancing water solubility and enabling derivatization.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ |
| Molecular Weight | 211.26 g/mol |
| SMILES Notation | C1COCCC1C2=NOC(=N2)CCCN |
| InChI Key | SMIFFLJMZAMHAN-UHFFFAOYSA-N |
| PubChem CID | 65329309 |
The planar oxadiazole ring facilitates π-π stacking interactions with biological targets, while the tetrahydro-2H-pyran group introduces conformational flexibility, potentially improving binding affinity .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine likely involves multi-step protocols common to oxadiazole derivatives:
-
Formation of the Oxadiazole Core: Condensation of a nitrile derivative (e.g., tetrahydro-2H-pyran-4-carbonitrile) with hydroxylamine yields an intermediate amidoxime. Subsequent cyclization with a carboxylic acid derivative, such as 3-aminopropanoic acid, forms the 1,2,4-oxadiazole ring.
-
Functionalization: The propan-1-amine side chain may be introduced via nucleophilic substitution or reductive amination, ensuring regioselectivity at the oxadiazole’s 5-position.
Critical Reaction Parameters:
-
Temperature: Cyclization typically occurs at 80–120°C under reflux.
-
Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure.
-
Purification: Column chromatography or recrystallization isolates the product.
Structural Analogs and Activity Trends
Comparative studies on analogous 1,2,4-thiadiazole compounds reveal that:
-
Electron-Withdrawing Groups (e.g., CF₃) on the heterocycle enhance potency against parasitic nematodes (EC₅₀ < 100 nM) .
-
Polar Substituents (e.g., amines) improve aqueous solubility but may introduce hERG channel liabilities .
-
Tetrahydro-2H-Pyran Optimization: Fluorination of the pyran ring in related compounds reduces metabolic clearance by 40%–60%, suggesting strategies to enhance bioavailability .
| Parameter | Value (Mean ± SD) | Source Organism |
|---|---|---|
| Oral Bioavailability (%) | 57 ± 8.2 | Mouse |
| Plasma Clearance (mL/min/kg) | 1.4 ± 0.3 | Rat |
| Brain-to-Plasma Ratio | 1.10 ± 0.15 | Mouse |
Anti-Inflammatory and Antimicrobial Effects
Oxadiazoles modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Preliminary assays indicate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though structure-activity relationships require further elucidation.
Future Research Directions
-
Target Validation: Identify specific molecular targets (e.g., parasite-specific enzymes) through proteomic screening.
-
Formulation Development: Explore nanoemulsions or prodrug strategies to enhance solubility (<1 µM in aqueous buffers).
-
In Vivo Efficacy Studies: Evaluate adult worm burden reduction in Litomosoides sigmodontis-infected rodent models .
-
Toxicokinetics: Assess chronic toxicity in non-human primates to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume